molecular formula C18H24N8OS B2556948 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide CAS No. 898443-54-4

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide

Cat. No. B2556948
CAS RN: 898443-54-4
M. Wt: 400.51
InChI Key: SVMJTPZGCRILJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H24N8OS and its molecular weight is 400.51. The purity is usually 95%.
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Scientific Research Applications

Molecular Dimensions and Aromatic Delocalization

Research into compounds structurally similar to 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide has shown that molecular dimensions can indicate aromatic delocalization within pyrazole rings. This is observed in the molecular structure of 2-ethylsulfanyl-7-(4-methylphenyl)-4-phenylpyrazolo[1,5-a][1,3,5]triazine, where the conformations adopted by ethylsulfanyl substituents vary across compounds, influencing their molecular properties and potentially their applications in scientific research (Insuasty et al., 2008).

Synthesis and Biological Activity

The synthesis of novel compounds incorporating the [1,2,4]triazolo[4,3-a][1,3,5]triazine moiety, similar to the structure , has been explored, with studies revealing methods for creating [1,2,3]triazole and pyrazolo[5,1-c][1,2,4]triazine derivatives. These compounds have shown promising anticancer and antimicrobial activities, highlighting their potential applications in medical and biological research (Riyadh et al., 2013).

Antiviral Applications

Derivatives of 4,6-bis-ethylamino[1,3,5]triazine, closely related to the compound , have been synthesized and evaluated for their antiviral activities, particularly against influenza A (H1N1) viruses. Research in this area is crucial for the development of new antiviral drugs, especially in light of emerging viral threats. One study demonstrated that certain derivatives exhibit significant antiviral activity, suggesting the potential for these compounds in treating viral infections (Demchenko et al., 2020).

Antimicrobial Activity

The exploration of novel pyrimidine-triazole derivatives, derived from processes similar to those used in synthesizing the compound of interest, has shown that these compounds possess antimicrobial properties. This research is essential for developing new antimicrobial agents capable of combating resistant bacterial and fungal strains, thus contributing to the field of infectious diseases (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N8OS/c1-5-19-15-22-16(20-6-2)26-17(23-15)24-25-18(26)28-10-14(27)21-13-8-7-11(3)12(4)9-13/h7-9H,5-6,10H2,1-4H3,(H,21,27)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVMJTPZGCRILJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC2=NN=C(N2C(=N1)NCC)SCC(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.